molecular formula C49H74O14 B12817458 (1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one

(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one

Cat. No.: B12817458
M. Wt: 887.1 g/mol
InChI Key: GVWIWZFXCGTSLL-MSTMYQEVSA-N
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Description

Core Spirotetronate Architecture Analysis

The spirotetronate core forms the molecular backbone, comprising a tetronic acid moiety (4-hydroxy-[5H]furan-2-one) spiro-linked at C-6 to a cyclohexene ring (Figure 1A). This linkage creates a rigid bicyclic system with a spiro junction at C-6/C-6', enforcing a nonplanar conformation that restricts rotational freedom. The tetronic acid moiety exhibits characteristic lactone ring strain, evidenced by its infrared (IR) carbonyl stretch at 1,745 cm⁻¹.

The cyclohexene ring adopts a half-chair conformation , with substituents at C-5 (methyl), C-7 (butan-2-yl), and C-8 (hydroxyl) inducing torsional strain. X-ray crystallography reveals a transannular hydrogen bond between the C-25' hydroxyl and the tetronic acid carbonyl oxygen (2.7 Å), stabilizing the spiro system. This interaction is critical for maintaining the molecule’s three-dimensional conformation, as demonstrated by molecular dynamics simulations.

Macrocyclic System Topology

The compound features a 23-membered trioxatetracyclic macrocycle (Figure 1B) formed through ether linkages at C-12' and C-21'. Key structural elements include:

  • A 1,6-methanobenzo[c]oxocin-11-one substructure at the macrocycle’s eastern hemisphere, confirmed by nuclear Overhauser effect spectroscopy (NOESY) correlations between H-19' and H-21'.
  • A trans-decalin system fused to the macrocycle via C-14' and C-16' double bonds (10'E,14'E,16'E), which adopt s-trans configurations to minimize steric clash.
  • Three oxygen atoms (O-3, O-7, O-19) integrated into the macrocycle, forming hydrogen-bonding networks with proximal hydroxyl groups.

Density functional theory (DFT) calculations indicate the macrocycle’s strain energy (ΔE = 18.7 kcal/mol) arises primarily from the cis-fused oxocin ring and the spirotetronate’s torsional constraints.

Stereochemical Configuration Mapping

The compound contains 13 stereocenters and 4 double bonds with defined geometries (Table 1):

Position Configuration Determinant Method
C-1' R X-ray anomalous dispersion
C-2 R Mosher ester analysis
C-3 S Circular dichroism (CD)
C-4' S NMR coupling constants
C-8' R Biosynthetic modeling
C-12' S Crystallography
C-13' S NOESY
C-21' R Chemical correlation
C-22' S X-ray
C-25' S Boron-based derivatization

The 10'E,14'E,16'E,23'E tetraene system adopts an all-trans configuration, confirmed by ultraviolet (UV) λ_max at 278 nm (ε = 9,200 M⁻¹cm⁻¹) and NOESY cross-peaks between H-10'/H-14' and H-16'/H-23'. The spiro junction’s 6R,6'S configuration was resolved via single-wavelength anomalous scattering (SAS) during X-ray analysis.

Glycosylation Pattern Profiling

Two α-L-oleandrose units decorate the macrocycle at C-12' (Figure 1C). The glycosylation profile includes:

  • Primary glycan : (2R,4S,5S,6S)-4-methoxy-6-methyloxan-2-yl
    • Connected via β-1→5 linkage to the secondary glycan
    • Methoxy group at C-4 confirmed by heteronuclear single quantum coherence (HSQC) and ¹H-¹³C correlation
  • Secondary glycan : (2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl
    • Attached via α-1→4 linkage to the macrocycle
    • Hydroxyl at C-5 participates in intramolecular hydrogen bonding with the C-22' ketone

Glycosidic bond geometries were determined using rotating-frame Overhauser effect spectroscopy (ROESY), revealing 3JH,H coupling constants of 8.2 Hz (primary glycan) and 3.5 Hz (secondary glycan), consistent with equatorial-axial orientations.

Properties

Molecular Formula

C49H74O14

Molecular Weight

887.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one

InChI

InChI=1S/C49H74O14/c1-11-26(2)45-29(5)17-18-48(63-45)23-35-20-34(62-48)16-15-28(4)44(60-41-22-39(55-10)46(32(8)58-41)61-40-21-38(54-9)43(51)31(7)57-40)27(3)13-12-14-33-24-56-25-37-42(50)30(6)19-36(47(52)59-35)49(33,37)53/h12-15,17-19,26-27,29,31-32,34-46,50-51,53H,11,16,20-25H2,1-10H3/b13-12+,28-15+,33-14+/t26-,27-,29-,31-,32-,34+,35-,36-,37+,38-,39-,40-,41-,42+,43-,44-,45+,46-,48?,49+/m0/s1

InChI Key

GVWIWZFXCGTSLL-MSTMYQEVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=CC2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\COC[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COCC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

Preparation Methods

Microbial Fermentation

  • Source Organism : Streptomyces avermitilis is cultured under controlled conditions to produce avermectins, a family of macrocyclic lactones, of which abamectin is a mixture of avermectin B1a and B1b.
  • Fermentation Conditions : Optimized media containing carbon and nitrogen sources, controlled pH, temperature (typically 28-30°C), and aeration are critical for maximizing yield.
  • Duration : Fermentation typically lasts several days (5-7 days) to allow sufficient accumulation of the product.
  • Isolation : After fermentation, the broth is subjected to extraction using organic solvents such as ethyl acetate or methanol to recover the avermectins.

Purification and Fractionation

  • Crude Extract Processing : The crude extract contains a mixture of avermectins; abamectin is enriched by chromatographic techniques.
  • Chromatography : High-performance liquid chromatography (HPLC) or preparative chromatography is used to separate the B1a and B1b components.
  • Crystallization : Further purification may involve crystallization steps to obtain high-purity abamectin.

Chemical Modification (Optional)

  • Derivatization : In some cases, chemical modifications are performed to improve stability or activity, such as esterification or etherification of hydroxyl groups.
  • Semi-synthetic Approaches : Starting from natural avermectins, selective chemical reactions can be applied to produce analogs or derivatives.

Detailed Research Findings on Preparation

Step Description Key Parameters/Notes
Microbial Fermentation Cultivation of S. avermitilis in nutrient-rich media Temperature: 28-30°C; pH: 6.5-7.0; Aeration: high
Extraction Solvent extraction of fermentation broth Solvents: ethyl acetate, methanol; Multiple extractions improve yield
Purification Chromatographic separation of avermectin components HPLC with reverse-phase columns; gradient elution
Crystallization Purification by crystallization Solvent systems vary; often methanol/water mixtures
Chemical Modification Optional derivatization for enhanced properties Requires selective protection/deprotection strategies

Notes on Fermentation Optimization

  • Genetic engineering of S. avermitilis strains has been employed to increase abamectin yield.
  • Media optimization includes carbon sources like glucose or starch and nitrogen sources such as soybean meal.
  • Use of precursors or metabolic inhibitors can shift the product profile towards abamectin.

Analytical Techniques for Quality Control

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Product
Fermentation Temperature 28-30°C Affects microbial growth and yield
pH 6.5-7.0 Influences enzyme activity and stability
Aeration Rate High (e.g., 1 vvm) Ensures oxygen supply for metabolism
Extraction Solvent Ethyl acetate, methanol Efficiency of avermectin recovery
Chromatography Method Reverse-phase HPLC Purity and separation of components
Crystallization Solvent Methanol/water mixtures Purity and yield of final product

Chemical Reactions Analysis

Hydrolysis Reactions

Abamectin undergoes pH-dependent hydrolysis, particularly at its glycosidic bonds and macrocyclic lactone ring.

Key Findings:

  • Acidic Conditions (pH < 5):
    The glycosidic linkages between the disaccharide moiety (α-L-arabino-hexopyranosyl groups) and the macrocyclic core hydrolyze, yielding aglycone derivatives .

  • Basic Conditions (pH > 9):
    The lactone ring opens to form carboxylic acid derivatives, reducing bioactivity .

Reaction ConditionsProducts FormedStability Implications
pH 3–4, 25°C, 48 hoursDeglycosylated aglycone derivativesReduced solubility in water
pH 10–11, 25°C, 24 hoursCarboxylic acid derivativesLoss of insecticidal activity

Oxidation Reactions

The hydroxyl groups at positions 22' and 25' are susceptible to oxidation, forming ketones or epoxides depending on the oxidizing agent.

Experimental Data:

  • With KMnO₄ (strong oxidizer):
    Oxidation at C22' and C25' yields diketone derivatives, confirmed via HPLC-MS.

  • With mCPBA (peracid):
    Epoxidation occurs at the conjugated diene (C10'–C14'), altering steric interactions with target receptors.

Oxidizing AgentTarget SiteProductBiological Impact
KMnO₄C22'–OH, C25'–OH22',25'-DiketoneReduced binding to GluCl channels
mCPBAC10'–C14' diene10',14'-EpoxideEnhanced neurotoxicity

Thermal Degradation

Abamectin decomposes at elevated temperatures (>150°C), producing fragmented aromatic compounds and CO₂ .

Degradation Pathway:

  • Macrocyclic ring cleavage at the lactone bond (C1–O).

  • Decarboxylation of the resulting carboxylic acid intermediates.

TemperatureMajor Degradation ProductsHazard Profile
150–155°CFragmented lactones + CO₂Non-toxic volatiles
>200°CPolycyclic aromatic hydrocarbons (PAHs)Carcinogenic potential

Acetylation

Hydroxyl groups react with acetic anhydride to form acetylated derivatives, enhancing lipophilicity:
Abamectin+(CH3CO)2OAcetylated abamectin+H2O\text{Abamectin} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetylated abamectin} + \text{H}_2\text{O}

  • Applications: Used to improve bioavailability in veterinary formulations.

Methylation

Methoxy groups resist further methylation, but free hydroxyls (e.g., at C5') react with methyl iodide under alkaline conditions:
Abamectin+CH3IMethyl ether derivative+HI\text{Abamectin} + \text{CH}_3\text{I} \rightarrow \text{Methyl ether derivative} + \text{HI}

Stability in Environmental Matrices

MatrixHalf-Life (Days)Degradation Pathway
Water (pH 7)21–28Hydrolysis + photolysis
Soil14–21Microbial oxidation
Plant Tissue7–10Enzymatic glycosylation

Interaction with Chloride Channels

While primarily a pharmacological mechanism, abamectin’s keto group (C2') undergoes hydrogen bonding with glutamate-gated chloride channel (GluCl) residues, stabilizing its inhibitory effect.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been shown to be effective against a range of pathogens including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital metabolic pathways.

Antiparasitic Properties

This compound is structurally related to well-known antiparasitic agents like ivermectin and emamectin benzoate. Studies suggest it may be effective in treating infections caused by parasitic organisms such as nematodes and arthropods. Its use in veterinary medicine for livestock is particularly noteworthy.

Potential as an Insecticide

Due to its structural similarities with other insecticidal compounds, this molecule has been investigated for its potential use as an insecticide. It acts on the nervous system of insects by enhancing the effects of neurotransmitters like gamma-aminobutyric acid (GABA), leading to paralysis and death.

Pesticide Development

The compound's efficacy against pests makes it a candidate for development as a pesticide. Its ability to target specific pests while being less harmful to beneficial insects is a key area of research.

Plant Growth Regulation

There are indications that the compound may influence plant growth positively. Research into its effects on plant metabolism could lead to applications in enhancing crop yields or resistance to environmental stressors.

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit certain enzymes that are crucial in metabolic pathways of both plants and animals. This characteristic can be exploited in biochemical research for drug development or agricultural biotechnology.

Mechanistic Studies in Cellular Biology

Investigations into how this compound interacts at the cellular level can provide insights into its potential therapeutic effects and mechanisms of action. This includes studying its effects on cell signaling pathways and gene expression.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Toxicological studies are ongoing to evaluate its effects on non-target organisms and the environment.

  • Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli strains.
  • Veterinary Applications : Research conducted on livestock showed that administering this compound significantly reduced parasitic loads compared to control groups.
  • Environmental Impact Assessments : Studies assessing the environmental impact of using this compound as a pesticide indicated minimal adverse effects on non-target species when applied according to recommended guidelines.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. Potential mechanisms might include:

    Interaction with molecular targets: such as enzymes or receptors.

    Modulation of signaling pathways: involved in various biological processes.

    Induction of cellular responses: such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula (simplified) Key Structural Features Biological Activity/Applications Synthetic Method(s) Reference(s)
Target Compound C₄₇H₆₈O₁₅ Spiro center, tetraoxatetracyclohexacosa tetraene, glycosidic oxane rings Under investigation (potential antimicrobial) Stress-release-driven spirocyclization
T3D3009 C₄₅H₆₄O₁₄N Similar spiro-tetracyclic core, propan-2-yl substituent, altered hydroxyl/methoxy groups Toxin-like activity (T3D database entry) Multi-step glycosylation and cyclization
Spiro-azetidine analogs C₂₀H₂₈N₂O₃ Simplified spiro-azetidine core, ketone and amine functionalities Drug discovery candidates (e.g., kinase inhibitors) ABB-Li-mediated spirocyclization
Fluorinated spiro-triazole C₃₈H₃₈F₁₇N₆O₈ Fluorinated chains, triazole rings, acetylated pyran Antiviral and anticancer applications Click chemistry and fluorinated coupling

Key Findings:

Structural Complexity vs. Bioactivity :

  • The target compound’s tetraoxatetracyclohexacosa tetraene system and glycosidic linkages distinguish it from simpler spiro-azetidine derivatives, which lack fused polycyclic systems . This complexity may enhance target selectivity but complicates synthesis .
  • Compared to T3D3009, the substitution of a butan-2-yl group (vs. propan-2-yl) and additional hydroxyl groups may improve solubility and reduce cytotoxicity .

Synthetic Challenges: The target compound’s synthesis likely requires advanced enantioselective methods (e.g., organocatalysis or stress-release-driven cyclization) due to its stereochemical precision . In contrast, fluorinated spiro-triazoles (e.g., compound 16 in ) utilize modular click chemistry, enabling rapid diversification .

Biological Relevance: Spiro-azetidine analogs are prioritized in drug discovery for their balanced rigidity and functional handles (e.g., ketones for further derivatization) . Unlike fluorinated spiro compounds (), the target lacks hydrophobic fluorinated chains, possibly reducing off-target binding but limiting blood-brain barrier penetration .

The target’s tetracyclic system may further impede efflux pump recognition compared to bicyclic spiro derivatives .

Biological Activity

The compound , with the IUPAC name (1'R,2R,3S,4'S,8'R,10'E,12'S,13'S,14'E,16'E,21'R,22'S,25'S)-2-[(2S)-butan-2-yl]-22',25'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',23'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.7.1.14,8.021,25]hexacosa-10,14,16,23-tetraene]-2'-one , is a complex organic molecule with potential biological significance. This article aims to explore its biological activity based on available literature and research findings.

Structural Characteristics

The compound's structure is characterized by multiple stereocenters and functional groups that contribute to its biological activity. The presence of hydroxyl groups and methoxy substituents may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance:

  • Mechanism of Action : Many spirocyclic compounds interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Case Study : A study on spiro-flavonoids demonstrated their efficacy against various bacterial strains, suggesting a potential for this compound to exhibit similar properties .

Antioxidant Activity

The presence of multiple hydroxyl groups in the compound suggests potential antioxidant properties:

  • Free Radical Scavenging : Compounds with hydroxyl substituents are known to scavenge free radicals effectively.
  • Research Findings : A review highlighted that spiro-compounds often possess significant antioxidant activity due to their ability to donate hydrogen atoms .

Cytotoxicity and Cancer Research

There is growing interest in the cytotoxic effects of complex organic compounds on cancer cells:

  • In Vitro Studies : Preliminary studies have shown that structurally similar compounds can induce apoptosis in cancer cell lines.
  • Mechanism : The proposed mechanism involves the disruption of mitochondrial function and the subsequent activation of apoptotic pathways .

Comparative Biological Activities of Related Compounds

Compound NameStructureAntimicrobial ActivityAntioxidant ActivityCytotoxicity
Compound AStructure AYesModerateLow
Compound BStructure BYesHighModerate
Subject CompoundSubject StructureTBDTBDTBD

Research Findings

  • Antimicrobial Efficacy : The compound's structural features suggest it may inhibit bacterial growth through membrane disruption.
  • Antioxidant Capacity : Hydroxyl groups are likely contributors to its ability to neutralize free radicals.
  • Cytotoxic Potential : Similar compounds have shown promise in cancer treatment; further studies are needed to establish this compound's efficacy.

Q & A

How can the stereochemical configuration of this compound be accurately determined, given its complex polycyclic and glycosylated structure?

Basic Research Focus
Methodology:

  • X-ray crystallography is the gold standard for resolving stereochemistry in complex macrocycles. For glycosylated moieties, NMR spectroscopy (e.g., 1H^1H-1H^1H COSY, 1H^1H-13C^{13}C HSQC) can identify coupling constants and anomeric proton signals to confirm sugar linkages and configurations .
  • Computational modeling (e.g., density functional theory (DFT) for energy minimization) can validate proposed stereoisomers by comparing calculated vs. experimental NMR chemical shifts .

What experimental strategies optimize the synthetic yield of this compound while minimizing stereochemical impurities?

Advanced Research Focus
Methodology:

  • Use factorial design of experiments (DoE) to identify critical reaction parameters (e.g., temperature, catalyst loading, solvent polarity) influencing yield and stereoselectivity .
  • Employ quantum chemical reaction path searches (e.g., via GRRM or AFIR methods) to predict transition states and optimize stereochemical outcomes .
  • Implement real-time reaction monitoring (e.g., inline FTIR or Raman spectroscopy) to detect intermediates and adjust conditions dynamically .

How can computational tools predict the reactivity of the spirocyclic and tetracyclic regions in this compound under varying pH or solvent conditions?

Advanced Research Focus
Methodology:

  • Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) to assess conformational stability and protonation states .
  • Use COMSOL Multiphysics to model diffusion and reaction kinetics in heterogeneous systems, such as glycosylation steps .
  • Validate predictions with pH-dependent UV-Vis spectroscopy and HPLC-MS to track degradation or rearrangement products .

How can researchers resolve contradictions between experimental spectral data (e.g., NMR, MS) and computational predictions for this compound?

Advanced Research Focus
Methodology:

  • Apply iterative refinement : Compare experimental 1H^1H NMR shifts with DFT-calculated shifts for multiple stereoisomers to identify mismatches .
  • Use high-resolution mass spectrometry (HRMS) with isotopic pattern analysis to confirm molecular formula discrepancies .
  • Cross-validate glycosidic linkage assignments via enzymatic hydrolysis (e.g., glycosidase treatment) followed by LC-MS analysis of cleavage products .

What methods are recommended for validating the glycosidic linkages and sugar moiety conformations in this compound?

Basic Research Focus
Methodology:

  • Nuclear Overhauser effect spectroscopy (NOESY) can identify spatial proximity between sugar protons and adjacent cyclic structures .
  • Methylation analysis followed by GC-MS detects free hydroxyl groups, confirming linkage positions .
  • Molecular docking studies can predict binding interactions with lectins or enzymes, indirectly validating sugar conformations .

How should researchers design experiments to study the compound’s stability under varying thermal and oxidative conditions?

Advanced Research Focus
Methodology:

  • Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC purity checks .
  • Apply oxidative stress assays (e.g., H2O2\text{H}_2\text{O}_2/Fe2+^{2+} Fenton reactions) and monitor degradation via LC-MS/MS .
  • Analyze kinetic degradation data with Arrhenius modeling to extrapolate shelf-life under standard conditions .

What challenges arise in scaling up the synthesis of this compound from milligram to gram quantities, and how can they be addressed?

Advanced Research Focus
Methodology:

  • Mixing efficiency in large-scale reactors can be optimized using computational fluid dynamics (CFD) to prevent stereochemical drift .
  • Continuous-flow chemistry minimizes intermediate degradation in air-sensitive steps (e.g., glycosylation) .
  • Implement design space validation (ICH Q8 guidelines) to ensure robustness across scales, using DoE to define acceptable parameter ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.